molecular formula C17H16N2OS B2712725 6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one CAS No. 899743-88-5

6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one

Cat. No.: B2712725
CAS No.: 899743-88-5
M. Wt: 296.39
InChI Key: CEEKRLCASLUHNE-UHFFFAOYSA-N
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Description

6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one is an organic compound that belongs to the class of pyrimidinones. This compound features a pyrimidine ring substituted with an ethyl group at the 6-position and a naphthalen-1-ylmethylthio group at the 2-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a suitable base such as potassium carbonate.

    Attachment of the Naphthalen-1-ylmethylthio Group: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with naphthalen-1-ylmethylthiol in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyrimidinone ring.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one: Lacks the ethyl group at the 6-position.

    6-methyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one: Contains a methyl group instead of an ethyl group at the 6-position.

    6-ethyl-2-((phenylmethyl)thio)pyrimidin-4(3H)-one: Substitutes the naphthalen-1-ylmethyl group with a phenylmethyl group.

Uniqueness

The presence of both the ethyl group at the 6-position and the naphthalen-1-ylmethylthio group at the 2-position makes 6-ethyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds.

Properties

IUPAC Name

4-ethyl-2-(naphthalen-1-ylmethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-2-14-10-16(20)19-17(18-14)21-11-13-8-5-7-12-6-3-4-9-15(12)13/h3-10H,2,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEKRLCASLUHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323286
Record name 4-ethyl-2-(naphthalen-1-ylmethylsulfanyl)-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677329
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

899743-88-5
Record name 4-ethyl-2-(naphthalen-1-ylmethylsulfanyl)-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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